

(2R)-2-(Methoxymethyl)morpholine CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Methoxymethyl)morpholine**

Cat. No.: **B186646**

[Get Quote](#)

An In-Depth Technical Guide to **(2R)-2-(Methoxymethyl)morpholine** For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(Methoxymethyl)morpholine, identified by CAS number 157791-21-4, is a chiral heterocyclic compound belonging to the morpholine class.^{[1][2]} The morpholine scaffold is a privileged structure in medicinal chemistry, recognized for its ability to improve the pharmacokinetic and pharmacodynamic profiles of drug candidates, particularly in the development of therapeutics for the central nervous system (CNS).^[3] This technical guide provides a comprehensive overview of **(2R)-2-(Methoxymethyl)morpholine**, including its chemical and physical properties, a detailed synthesis protocol, and its potential applications in drug discovery, supported by visualizations of experimental workflows and conceptual biological pathways.

Introduction

Morpholine is a simple organic heterocycle containing both amine and ether functional groups.^[4] This unique combination imparts favorable physicochemical properties, such as improved water solubility and metabolic stability, making the morpholine ring a common building block in the synthesis of pharmaceuticals.^[5] Its derivatives have demonstrated a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.^{[6][7]} Notably, the morpholine moiety is a key component in approved drugs such as the antibiotic Linezolid and the anticancer agent Gefitinib.^[4]

The specific stereoisomer, **(2R)-2-(Methoxymethyl)morpholine**, offers a chiral scaffold for the development of stereoselective therapeutics. Its structural features make it a valuable intermediate for creating more complex molecules with specific biological targets.

Chemical and Physical Properties

The key physicochemical properties of **(2R)-2-(Methoxymethyl)morpholine** are summarized below. These values are critical for researchers in designing synthetic routes and predicting the compound's behavior in biological systems.

Property	Value	Source
CAS Number	157791-21-4	[1] [2]
Molecular Formula	C ₆ H ₁₃ NO ₂	[1] [2]
Molecular Weight	131.17 g/mol	[1] [2] [8]
Appearance	Colorless oil	[1]
Topological Polar Surface Area (TPSA)	30.49 Å ²	[2]
LogP (calculated)	-0.3788	[2]
Hydrogen Bond Acceptors	3	[2]
Hydrogen Bond Donors	1	[2]
Rotatable Bonds	2	[2]
SMILES	CO[C@H]1CNCCO1	[2]

Synthesis and Experimental Protocols

A general and reliable method for the synthesis of **(2R)-2-(Methoxymethyl)morpholine** has been documented.[\[1\]](#) The protocol involves the reaction of (R)-(-)-epoxypropyl methyl ether with 2-aminoethanesulfonic acid (taurine) in a basic aqueous solution.

Detailed Experimental Protocol

Reaction Scheme: The synthesis proceeds via the nucleophilic opening of the epoxide ring by the amino group of taurine, followed by an intramolecular cyclization under basic conditions to form the morpholine ring.

Materials and Reagents:

Reagent	CAS Number	Molar Mass (g/mol)
(R)-(-)-Epoxypropyl methyl ether	64491-70-9	88.11
2-Aminoethanesulfonic acid (Taurine)	107-35-7	125.15
Sodium Hydroxide (40% aq. solution)	1310-73-2	40.00
Methanol	67-56-1	32.04
Ethyl Acetate	141-78-6	88.11
Anhydrous Sodium Sulfate	7757-82-6	142.04
Deionized Water	7732-18-5	18.02

Procedure:[\[1\]](#)

- **Reaction Setup:** A solution of (R)-(-)-epoxypropyl methyl ether (0.800 g, 10.66 mmol) in methanol (11 mL) is prepared.
- **Initial Reaction:** This solution is added dropwise to a stirred mixture of 2-aminoethanesulfonic acid (6.440 g, 53.3 mmol) dissolved in 40% aqueous sodium hydroxide (11 mL) at 50 °C.
- **Stirring:** The reaction mixture is stirred at 50 °C for 75 minutes.
- **Further Base Addition:** An additional portion of 40% aqueous sodium hydroxide solution (19 mL) is added, and stirring is continued at 50 °C for 20 hours.
- **Workup - Quenching and Extraction:** The solution is cooled to room temperature and diluted with deionized water (76 mL). The aqueous phase is then extracted three times with ethyl

acetate (3 x 75 mL).

- Drying and Concentration: The combined organic phases are dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and the solvent is removed under reduced pressure.
- Purification: The crude product is purified by flash column chromatography on silica gel using an eluent of ethyl acetate-hexane (2:8) to yield **(2R)-2-(Methoxymethyl)morpholine** as a colorless oil (0.121 g, 10% yield).
- Characterization: The structure of the final product is confirmed by ^1H NMR spectroscopy.[\[1\]](#)

Synthesis Workflow Diagram

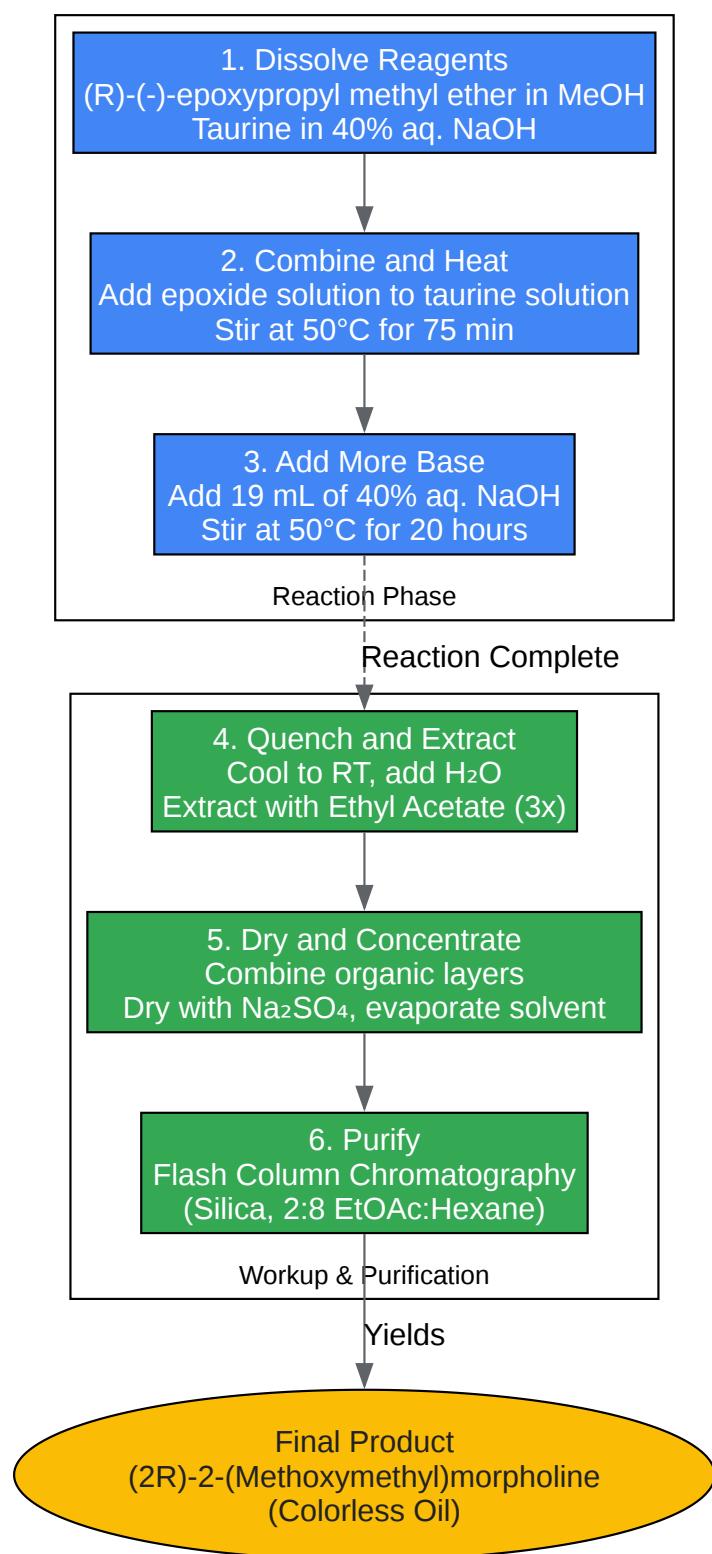


Figure 1: Synthesis Workflow for (2R)-2-(Methoxymethyl)morpholine

[Click to download full resolution via product page](#)**Caption: Synthesis Workflow for (2R)-2-(Methoxymethyl)morpholine.**

Biological Context and Potential Applications

While specific biological activity data for (2R)-**2-(Methoxymethyl)morpholine** is not extensively published, the broader class of morpholine-containing compounds has significant therapeutic relevance. The morpholine scaffold is often used by medicinal chemists to:

- Improve Pharmacokinetic Properties: Enhance solubility, metabolic stability, and absorption. [\[6\]](#)
- Act as a Pharmacophore: The ring itself can interact with biological targets and is a key feature in molecules designed as kinase inhibitors, receptor antagonists, and enzyme inhibitors.[\[3\]\[5\]](#)
- Enable CNS Drug Development: The physicochemical properties of morpholine derivatives often allow them to cross the blood-brain barrier, making them valuable for developing drugs targeting CNS disorders.[\[3\]](#)

Given these established roles, (2R)-**2-(Methoxymethyl)morpholine** serves as a valuable chiral building block for synthesizing novel drug candidates. For instance, it could be incorporated into molecules targeting kinases, which are often implicated in cancer.

Conceptual Signaling Pathway

The diagram below illustrates a hypothetical scenario where a drug candidate incorporating the (2R)-**2-(Methoxymethyl)morpholine** scaffold acts as a kinase inhibitor to block a cancer-related signaling pathway. This is a conceptual representation based on the known applications of morpholine derivatives in oncology.[\[3\]\[7\]](#)

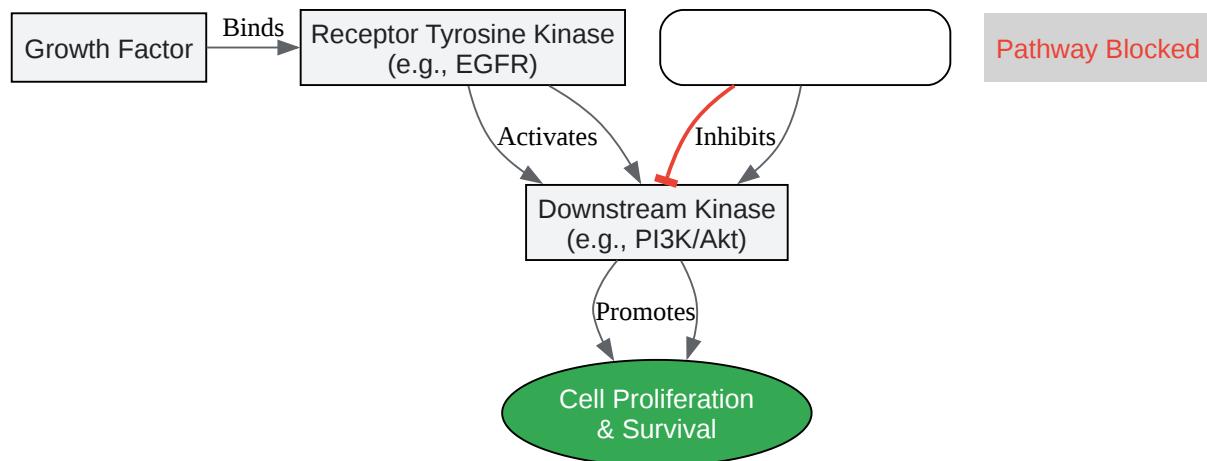


Figure 2: Conceptual Pathway for a Morpholine-Based Kinase Inhibitor

[Click to download full resolution via product page](#)

Caption: Conceptual Pathway for a Morpholine-Based Kinase Inhibitor.

Safety and Handling

(2R)-2-(Methoxymethyl)morpholine should be handled with appropriate laboratory safety precautions. The available safety data is summarized below.

Hazard Information	Details
GHS Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Storage	Store at 4°C, protected from light.

Source for all safety data:[\[2\]](#)

Conclusion

(2R)-2-(Methoxymethyl)morpholine is a valuable chiral building block with significant potential in medicinal chemistry and drug development. Its synthesis is well-documented, and its physicochemical properties are favorable for incorporation into novel therapeutic agents. While direct biological data on this specific compound is limited, its structural relationship to a wide array of biologically active morpholine derivatives underscores its importance for researchers exploring new treatments for cancer, CNS disorders, and infectious diseases. This guide provides the foundational technical information required for scientists to effectively utilize this compound in their research endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine - Wikipedia [en.wikipedia.org]
- 5. Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 8. (2S)-2-(methoxymethyl)morpholine | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [(2R)-2-(Methoxymethyl)morpholine CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186646#2r-2-methoxymethyl-morpholine-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com